molecular formula C13H13ClN4 B2784000 4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine CAS No. 199865-28-6

4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine

Cat. No.: B2784000
CAS No.: 199865-28-6
M. Wt: 260.73
InChI Key: BUSNQRJIWVQULW-UHFFFAOYSA-N
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Description

4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine is a heterocyclic compound that features both quinoline and pyrimidine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure allows it to interact with biological systems in specific ways, making it a candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine typically involves the reaction of 4-chloro-2,6-diaminopyrimidine with 3,4-dihydroquinoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and purity. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted pyrimidinamine compounds .

Scientific Research Applications

4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific bonds with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,6-dimethyl-4-pyrimidinamine
  • 2-chloro-3,5-diiodo-4-pyridinamine
  • 4-chloro-6-(4-fluorophenyl)-2-pyrimidimine

Uniqueness

4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine is unique due to its combination of quinoline and pyrimidine moieties, which is not commonly found in other similar compounds. This unique structure allows it to interact with biological systems in ways that other compounds cannot, making it a valuable tool in scientific research and drug development .

Properties

IUPAC Name

4-chloro-6-(3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4/c14-11-8-12(17-13(15)16-11)18-7-3-5-9-4-1-2-6-10(9)18/h1-2,4,6,8H,3,5,7H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSNQRJIWVQULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=CC(=NC(=N3)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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